PROTAC ER|A Degrader-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

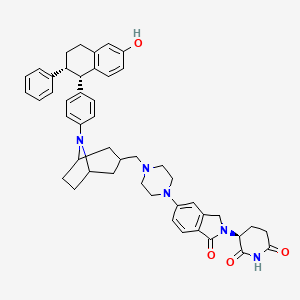

C47H51N5O4 |

|---|---|

Molecular Weight |

749.9 g/mol |

IUPAC Name |

(3S)-3-[6-[4-[[8-[4-[(1S,2R)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]-8-azabicyclo[3.2.1]octan-3-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C47H51N5O4/c53-39-14-17-41-33(27-39)8-15-40(31-4-2-1-3-5-31)45(41)32-6-9-35(10-7-32)52-37-11-12-38(52)25-30(24-37)28-49-20-22-50(23-21-49)36-13-16-42-34(26-36)29-51(47(42)56)43-18-19-44(54)48-46(43)55/h1-7,9-10,13-14,16-17,26-27,30,37-38,40,43,45,53H,8,11-12,15,18-25,28-29H2,(H,48,54,55)/t30?,37?,38?,40-,43-,45+/m0/s1 |

InChI Key |

WIMRLANOJASIIP-MVSHDMKLSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)O)[C@@H]([C@@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5C6CCC5CC(C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)[C@H]1CCC(=O)NC1=O |

Canonical SMILES |

C1CC2CC(CC1N2C3=CC=C(C=C3)C4C(CCC5=C4C=CC(=C5)O)C6=CC=CC=C6)CN7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC ERα Degrader Vepdegestrant (ARV-471)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them. This technical guide provides a comprehensive overview of the mechanism of action of Vepdegestrant (ARV-471), a first-in-class, orally bioavailable PROTAC designed to target and degrade the Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of breast cancers, and its degradation presents a promising strategy to overcome resistance to existing endocrine therapies. As "PROTAC ERα Degrader-8" is not a designated name found in widespread preclinical or clinical literature, this guide will focus on the extensively studied and clinically advanced molecule, Vepdegestrant (ARV-471), as a representative example of this class of drugs. Vepdegestrant is currently in late-stage clinical trials, and its development marks a significant milestone for PROTAC technology.[1]

Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase.[2][3][4] This dual binding induces the formation of a ternary complex between ERα and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[2][3][4]

Core Mechanism of Action

Vepdegestrant operates through the ubiquitin-proteasome system to selectively degrade ERα. The process can be broken down into the following key steps:

-

Binding to ERα and E3 Ligase: Vepdegestrant, being a heterobifunctional molecule, possesses two distinct domains. One end binds to the ligand-binding domain of ERα, while the other end binds to an E3 ubiquitin ligase.[2][3][4]

-

Formation of the Ternary Complex: The simultaneous binding of Vepdegestrant to both ERα and the E3 ligase brings the target protein and the ligase into close proximity, forming a ternary complex.

-

Ubiquitination of ERα: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα. This results in the formation of a polyubiquitin chain on the ERα protein.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades ERα into small peptides.

-

Recycling of Vepdegestrant: After inducing the degradation of an ERα molecule, Vepdegestrant is released and can bind to another ERα protein and E3 ligase, thereby acting catalytically to induce the degradation of multiple ERα proteins.

This mechanism of action is distinct from traditional inhibitors, as it leads to the complete removal of the target protein, which can be particularly effective in overcoming resistance mechanisms associated with protein overexpression or mutations.

References

- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling PROTAC ERα Degrader-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This technical guide delves into the structure, synthesis, and biological activity of compounds identified as "PROTAC ERα Degrader-8," providing a comprehensive resource for researchers in oncology and drug discovery. It has come to light that "PROTAC ERα Degrader-8" refers to at least two distinct molecules, each with unique properties and origins. This guide will address both entities: Compound II-56 , disclosed by Relay Therapeutics, Inc., and Compound 18j , reported by Lu et al. in the European Journal of Medicinal Chemistry.

Introduction to PROTAC ERα Degraders

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Traditional therapies often involve inhibiting its function; however, the development of resistance is a significant clinical challenge. PROTACs offer an alternative strategy by inducing the degradation of the ERα protein. These heterobifunctional molecules consist of a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (ERα-PROTAC-E3 ligase) facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven, catalytic mechanism can overcome resistance mechanisms associated with traditional inhibitors.

Compound II-56 (Relay Therapeutics, Inc.)

PROTAC ERα Degrader-8 (Compound II-56) is a highly potent degrader of ERα.

Structure

The exact chemical structure of Compound II-56 is detailed within the patent application WO2024006781 filed by Relay Therapeutics, Inc. While the full structure is proprietary and contained within the patent, a general representation of a PROTAC molecule is provided below. It consists of an ERα ligand, a linker, and an E3 ligase ligand.

Synthesis

The detailed synthetic route for Compound II-56 is described in the patent document WO2024006781. A generalized synthetic workflow for creating a PROTAC molecule is illustrated below. This typically involves the synthesis of the ERα ligand and the E3 ligase ligand with appropriate functional groups, followed by a linker conjugation step, often via click chemistry or amide bond formation.

Biological Activity

Compound II-56 has demonstrated exceptional potency in degrading ERα in cellular assays.

| Compound | Cell Line | Parameter | Value | Reference |

| PROTAC ERα Degrader-8 (Compound II-56) | MCF-7 | DC50 | 0.006 nM (0.000006 µM) | [1][2] |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

ERα Degradation Assay (Nano-Glo HiBiT Lytic Assay) - General Protocol:

This assay is a common method to quantify protein degradation.

-

Cell Culture: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of the PROTAC compound (e.g., Compound II-56) for a specified period (e.g., 24 hours).

-

Cell Lysis: The cells are lysed to release the cellular components.

-

Detection: The Nano-Glo® HiBiT® Lytic Detection System is used to quantify the amount of remaining HiBiT-tagged ERα protein. The HiBiT tag is a small peptide that, when paired with the LgBiT protein, forms a luminescent enzyme.

-

Data Analysis: The luminescence signal is measured, and the DC50 value is calculated by plotting the percentage of protein degradation against the compound concentration.

Compound 18j (Lu Y, et al.)

ERα degrader 8 (Compound 18j) is another selective estrogen receptor degrader identified in a recent scientific publication.[1]

Structure

The chemical structure of Compound 18j is based on a novel quinoline scaffold. The detailed structure can be found in the 2024 publication by Lu Y, et al. in the European Journal of Medicinal Chemistry.

Synthesis

The synthetic scheme for Compound 18j is outlined in the aforementioned publication. The synthesis likely involves the construction of the quinoline core followed by the attachment of the ERα binding moiety and the linker leading to the E3 ligase ligand.

Biological Activity

Compound 18j has shown potent antiproliferative activity in ER-positive breast cancer cells.

| Compound | Cell Line | Parameter | Value | Reference |

| ERα degrader 8 (Compound 18j) | MCF-7 | IC50 | 0.15 µM | [1] |

IC50: The concentration of the compound that inhibits 50% of the cellular process being measured (in this case, cell proliferation).

Experimental Protocols

Cell Proliferation Assay (MTT or CellTiter-Glo) - General Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Incubation: The cells are treated with various concentrations of Compound 18j for a period of 72 hours.

-

Reagent Addition:

-

For MTT assay: MTT reagent is added, and the cells are incubated to allow for the formation of formazan crystals. The crystals are then solubilized.

-

For CellTiter-Glo assay: CellTiter-Glo reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTAC ERα degraders involves hijacking the ubiquitin-proteasome system.

Caption: Mechanism of Action for PROTAC ERα Degrader-8.

The experimental workflow for identifying and characterizing a novel PROTAC ERα degrader typically follows a structured path from initial screening to in-depth biological evaluation.

Caption: General Experimental Workflow for PROTAC Discovery.

Conclusion

The designation "PROTAC ERα Degrader-8" highlights two promising but distinct molecules for the targeted degradation of the estrogen receptor. Compound II-56 from Relay Therapeutics demonstrates picomolar-level degradation potency, while Compound 18j from Lu et al. shows significant antiproliferative effects with a novel chemical scaffold. For researchers and drug developers, it is crucial to distinguish between these two compounds and refer to their specific identifiers and originating sources. This guide provides a foundational understanding of their reported activities and a framework for the experimental approaches used in their evaluation. For complete and detailed information, consulting the primary patent and journal article is essential.

References

An In-depth Technical Guide to the ERα Degradation Pathway by PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers, making it a critical target for therapeutic intervention. While traditional therapies like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been effective, the emergence of drug resistance, often through mutations in the ERα ligand-binding domain (LBD), necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful technology to overcome these challenges by inducing the degradation of target proteins, including ERα.[1][2][3]

This technical guide provides a comprehensive overview of the ERα degradation pathway mediated by PROTACs, detailing the mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling and experimental workflows.

The PROTAC-Mediated ERα Degradation Pathway

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][6]

The process begins with the PROTAC molecule simultaneously binding to ERα and an E3 ligase, forming a ternary complex.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of ERα.[6] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged ERα into smaller peptides.[5][6] The PROTAC molecule, being a catalyst, is then released and can initiate another cycle of degradation.[6]

This mechanism offers several advantages over traditional inhibitors, including the ability to target proteins lacking active sites and the potential to overcome resistance caused by mutations in the target protein.[1]

Visualization of the PROTAC-Mediated ERα Degradation Pathway

Caption: The catalytic cycle of PROTAC-mediated ERα degradation.

Key ERα PROTACs and Their E3 Ligase Recruiters

A variety of PROTACs have been developed to target ERα, utilizing different ERα ligands and recruiting distinct E3 ligases, most commonly von Hippel-Lindau (VHL) and Cereblon (CRBN).[7][8] Some innovative approaches have even explored targeting the DNA-binding domain (DBD) of ERα to overcome resistance from mutations in the ligand-binding domain (LBD).[1][9]

| PROTAC Name/Type | ERα Ligand/Target Domain | E3 Ligase Recruited | Reference |

| Small Molecule | |||

| ARV-471 | Novel ERα LBD Ligand | CRBN | [4][10] |

| ERD-308 | Novel ERα LBD Ligand | VHL | [7][10] |

| ZD12 | Oxabicycloheptane sulfonamide (OBHSA) | Not Specified | [11] |

| W2 | OBHSA with intrinsic fluorescence | CRBN | [12] |

| Peptide-Based | |||

| TD-PROTAC | Peptide targeting ERα | VHL | [13] |

| Nucleic Acid-Based | |||

| ERE-PROTAC | Estrogen Response Element (ERE) DNA Sequence (targets DBD) | VHL | [1][9] |

| Aptamer-Based | |||

| P7TA and P9TC | Aptamer targeting ERα | VHL | [3] |

Quantitative Analysis of ERα Degradation

The efficiency of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[14][15][16][17]

| PROTAC | Cell Line | DC50 | Dmax | Reference |

| ERE-PROTAC | MCF-7 | < 5 µM | Not Specified | [1] |

| TD-PROTAC | Chondrocytes | Concentration-dependent degradation observed | Not Specified | [13] |

| ERD-308 | MCF-7 | Not Specified, but noted as more potent than fulvestrant | Not Specified | [10] |

| ZD12 | MCF-7 | Not Specified, but showed significant degradation | Not Specified | [11] |

| W2 | MCF-7 | Not Specified, but showed selective degradation | Not Specified | [12] |

| NC-1 (BTK PROTAC for comparison) | Mino | 2.2 nM | 97% | [16] |

| IR-1 (BTK PROTAC for comparison) | Mino | < 10 nM | ~90% | [16] |

| RC-3 (BTK PROTAC for comparison) | Mino | < 10 nM | ~90% | [16] |

Experimental Protocols for Evaluating ERα PROTACs

A variety of in vitro and in vivo assays are employed to characterize the efficacy and mechanism of action of ERα PROTACs.

Assessment of ERα Degradation

a) Western Blotting: This is the most common method to quantify the reduction in ERα protein levels.

-

Protocol Outline:

-

Seed breast cancer cells (e.g., MCF-7, T47D) in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of the ERα PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands and quantify their intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the extent of ERα degradation.[1][9][13]

-

b) Immunofluorescence: This technique is used to visualize the reduction of ERα within cells and its subcellular localization.

-

Protocol Outline:

-

Grow cells on coverslips and treat them with the ERα PROTAC.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., BSA).

-

Incubate the cells with a primary antibody against ERα.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides and visualize the fluorescence signal using a confocal or fluorescence microscope.[1][13]

-

Verification of the Ubiquitin-Proteasome System Involvement

To confirm that ERα degradation is mediated by the proteasome, a proteasome inhibitor like MG132 is used.

-

Protocol Outline:

Cellular Phenotypic Assays

a) Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the effect of ERα degradation on the growth and survival of cancer cells.

b) Apoptosis Assays (e.g., Annexin V/PI Staining): This method, analyzed by flow cytometry, quantifies the percentage of cells undergoing apoptosis (programmed cell death) following PROTAC treatment.[1]

c) Cell Cycle Analysis (e.g., Propidium Iodide Staining): Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to determine if the PROTAC induces cell cycle arrest.[1]

Visualization of a Typical Experimental Workflow

Caption: Workflow for the in vitro characterization of ERα PROTACs.

Downstream Signaling and Therapeutic Implications

Degradation of ERα by PROTACs effectively shuts down its transcriptional activity, leading to the inhibition of estrogen-dependent gene expression that promotes tumor growth.[2][10] This results in the induction of apoptosis and cell cycle arrest, particularly in the S phase.[1]

A significant advantage of ERα PROTACs is their potential to overcome endocrine resistance. By targeting the entire ERα protein for degradation, PROTACs can be effective against mutant forms of ERα (e.g., Y537S, D538G) that confer resistance to traditional LBD-targeting therapies.[2][10] Furthermore, PROTACs that target alternative domains, such as the DBD, offer a novel strategy to combat resistance arising from LBD mutations.[1][3]

The clinical development of oral ERα PROTACs like ARV-471 (vepdegestrant), which is currently in late-stage clinical trials, highlights the therapeutic promise of this approach for patients with ER-positive breast cancer.[4][10][18]

Conclusion

PROTAC-mediated degradation of ERα represents a promising and innovative therapeutic strategy for ER-positive breast cancer. By harnessing the cell's own machinery to eliminate the disease-driving protein, PROTACs offer the potential for improved efficacy, the ability to overcome drug resistance, and a durable response. The continued development and optimization of ERα PROTACs, supported by the robust experimental methodologies outlined in this guide, hold great promise for the future of breast cancer treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proteolysis Targeting Chimeras (PROTACs) in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Discovery of ERα-targeting PROTACs with intrinsic fluorescence for precision theranostics of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide on the Role of E3 Ligase in PROTAC ERα Degrader-8 Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the function and significance of E3 ligase in the activity of PROTAC ERα Degrader-8, a potent degrader of the Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins like ERα.

PROTAC ERα Degrader-8, also identified as compound ii-56 from a patent application by Relay Therapeutics, has demonstrated remarkable potency in preclinical studies.[1][2] This guide will explore the core mechanism of action for ERα-targeting PROTACs, the pivotal role of the E3 ligase, present available quantitative data, and provide detailed experimental protocols for the assessment of such compounds.

The Central Role of E3 Ligase in PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[3][4][5] One ligand is designed to bind to the target protein (in this case, ERα), while the other binds to an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with ERα, forming a ternary complex.

The primary function of the recruited E3 ligase within this complex is to facilitate the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the ERα protein. The attachment of a polyubiquitin chain to ERα serves as a molecular flag, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's protein degradation machinery.[3][4] Following the degradation of ERα, the PROTAC molecule is released and can catalytically induce the degradation of multiple ERα proteins.

While PROTAC ERα Degrader-8 has shown high potency, the specific E3 ligase it recruits has not been publicly disclosed in the available documentation.[1][2] To illustrate the mechanism, this guide will use a well-characterized ERα PROTAC, ERE-PROTAC, which is known to recruit the von Hippel-Lindau (VHL) E3 ligase via the small molecule ligand VH032.[3]

Signaling Pathway of PROTAC ERα Degrader Activity

The following diagram illustrates the catalytic cycle of ERα degradation mediated by a PROTAC that recruits the VHL E3 ligase.

Quantitative Data on PROTAC ERα Degrader Activity

The potency of a PROTAC is typically quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of degradation) values. Below is the currently available data for PROTAC ERα Degrader-8, alongside data for the representative ERE-PROTAC for comparison.

Table 1: Quantitative Data for PROTAC ERα Degrader-8

| Compound | Cell Line | DC50 (µM) | Assay Type | Reference |

|---|

| PROTAC ERα Degrader-8 (ii-56) | MCF-7 | 0.000006 | Nano-Glo HiBiT lytic degradation assay |[1] |

Table 2: Quantitative Data for ERE-PROTAC

| Compound | Cell Line | DC50 (µM) | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|---|---|

| ERE-PROTAC | MCF-7 | < 5 | 6.106 | Western Blot (DC50), CCK-8 (IC50) | [6] |

| ERE-PROTAC | T47D | Dose-dependent degradation observed | - | Western Blot |[6][7] |

Experimental Protocols

Detailed below are representative protocols for key assays used to characterize the activity of PROTAC ERα degraders.

1. Western Blot for ERα Degradation

This protocol is for determining the dose-dependent degradation of ERα in breast cancer cell lines.

-

Cell Culture and Treatment:

-

Seed MCF-7 or T47D cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of the PROTAC ERα degrader (e.g., 0.001, 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.

-

To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.[6][7]

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the ERα band intensity to the loading control.

-

Calculate the percentage of ERα degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

2. Cell Viability Assay (CCK-8)

This assay measures the effect of the PROTAC on cell proliferation and viability.[6]

-

Cell Seeding:

-

Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC ERα degrader for 72 hours. Include a vehicle control.

-

-

Assay Procedure:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression to determine the IC50 value.

-

3. Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of ERα.

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for 4-6 hours.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-ERα antibody overnight at 4°C to capture ERα and its binding partners.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in sample buffer.

-

Perform Western blotting as described above.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated ERα.

-

Re-probe the membrane with an anti-ERα antibody to confirm the immunoprecipitation of ERα.

-

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC ERα degrader.

References

- 1. Relay Therapeutics presents new ERα degraders | BioWorld [bioworld.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protacerdegraders.com [protacerdegraders.com]

- 5. researchgate.net [researchgate.net]

- 6. relaytx.com [relaytx.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Formation of the PROTAC ERα Degrader-8 Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and characterization of the ternary complex involving PROTAC ERα Degrader-8. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This document details the mechanism of action, key quantitative parameters, and the critical experimental protocols used to evaluate the efficacy and biophysical properties of ERα-targeting PROTACs like Degrader-8.

Introduction to PROTAC ERα Degrader-8

PROTAC ERα Degrader-8 (also known as compound ii-56) is a potent, heterobifunctional molecule designed to selectively target the Estrogen Receptor alpha (ERα) for degradation.[1][2] ERα is a well-validated therapeutic target in hormone receptor-positive breast cancers.[3] Unlike traditional inhibitors that merely block the receptor's function, PROTACs actively eliminate the receptor protein from the cell.[4]

The fundamental mechanism of any PROTAC involves the formation of a key "ternary complex," consisting of the target protein (ERα), the PROTAC molecule, and a recruited E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The stability and kinetics of this ternary complex are critical determinants of a PROTAC's degradation efficiency.[6][7]

Quantitative Data and Biophysical Parameters

The efficacy of a PROTAC is defined by several quantitative metrics. Cellular degradation potency (DC50) and maximal degradation (Dmax) are primary indicators of a degrader's effectiveness in a cellular context. Biophysical assays are then employed to dissect the underlying thermodynamics and kinetics of the ternary complex.

Table 1: Cellular Degradation Potency of PROTAC ERα Degrader-8

| Compound Name | Target | Cell Line | DC50 (µM) | Assay Method |

| PROTAC ERα Degrader-8 (ii-56) | ERα | MCF-7 | 0.000006 | Nano-Glo HiBiT Lytic Degradation Assay |

Data sourced from MedChemExpress, citing a patent from Relay Therapeutics, Inc.[1]

Table 2: Key Biophysical Parameters for Ternary Complex Characterization

The formation of the ternary complex is governed by the binding affinities of the PROTAC for both the target protein (KD, Target) and the E3 ligase (KD, E3), as well as the cooperativity (α) of the complex. Cooperativity indicates how the binding of one protein influences the PROTAC's affinity for the other. A value of α > 1 signifies positive cooperativity (the binary complex has a higher affinity for the third partner), α < 1 indicates negative cooperativity, and α = 1 means there is no cooperativity.

Note: Specific biophysical data for the PROTAC ERα Degrader-8 ternary complex are not publicly available. The values below are for the well-characterized PROTAC MZ1 (targeting BRD4 to the VHL E3 ligase) and are provided for illustrative purposes.[8]

| Parameter | Description | Illustrative Value (MZ1:BRD4:VHL) |

| KD, Target | Equilibrium dissociation constant for PROTAC binding to the target protein (ERα). | 1 nM (for BRD4BD2) |

| KD, E3 | Equilibrium dissociation constant for PROTAC binding to the E3 ligase. | 29 nM (for VHL) |

| α (Cooperativity) | A factor describing the synergy of ternary complex formation. | >1 (Positive Cooperativity) |

| Kon | Association rate constant of the ternary complex. | Data not specified |

| Koff | Dissociation rate constant (off-rate) of the ternary complex. | Data not specified |

| Residence Time (1/Koff) | The average time the ternary complex remains intact. | Data not specified |

Visualizing the Core Processes

Diagrams are essential for conceptualizing the complex interactions involved in PROTAC-mediated degradation. The following visualizations, generated using the DOT language, illustrate the mechanism of action, the typical workflow for characterization, and the relevant biological pathway.

Figure 1: Mechanism of Action (MoA) of PROTAC ERα Degrader-8.

Figure 2: Experimental workflow for characterizing an ERα PROTAC.

Figure 3: Simplified Estrogen Receptor α (ERα) signaling pathway disrupted by PROTACs.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments essential for characterizing the formation and functional consequences of the PROTAC ERα Degrader-8 ternary complex.

Cellular Degradation Assessment: Nano-Glo® HiBiT® Lytic Assay

This protocol is used to quantify the extent of ERα degradation in cells following treatment with the PROTAC. It relies on the genetic tagging of the target protein (ERα) with the small 11-amino-acid HiBiT peptide.

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of PROTAC ERα Degrader-8.

Materials:

-

MCF-7 cells stably expressing HiBiT-tagged ERα.

-

PROTAC ERα Degrader-8 stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

White, opaque 96-well or 384-well assay plates.

-

Nano-Glo® HiBiT® Lytic Detection System (Promega).

-

Luminometer.

Protocol:

-

Cell Plating: Seed HiBiT-ERα expressing MCF-7 cells into a white, opaque assay plate at a density that ensures they are in the log growth phase at the time of the assay. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of PROTAC ERα Degrader-8 in cell culture medium. A typical concentration range would span from 1 µM down to 1 pM, including a vehicle control (DMSO).

-

Cell Treatment: Remove the old medium from the cells and add the prepared PROTAC dilutions.

-

Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C, 5% CO2.

-

Reagent Preparation: Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions by mixing the Lytic Buffer and Substrate.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and the lytic reagent to room temperature.

-

Add the lytic reagent to each well (e.g., a volume equal to the culture medium in the well).

-

Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated wells to the vehicle control wells.

-

Plot the normalized luminescence (representing % remaining ERα) against the log concentration of the PROTAC.

-

Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

-

Ternary Complex Formation: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biophysical assay provides a quantitative measure of ternary complex formation in a solution-based, homogeneous format.

Objective: To measure the affinity and cooperativity of the ERα : PROTAC : E3 ligase ternary complex.

Materials:

-

Purified, tagged ERα protein (e.g., GST-tagged).

-

Purified, tagged E3 ligase complex (e.g., His-tagged VHL or CRBN complex).

-

PROTAC ERα Degrader-8.

-

TR-FRET donor antibody (e.g., Terbium-labeled anti-GST).

-

TR-FRET acceptor fluorophore-labeled antibody (e.g., AF488-labeled anti-His).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Low-volume, non-binding microplates (e.g., 384-well).

-

TR-FRET enabled plate reader.

Protocol:

-

Reagent Preparation: Prepare stock solutions of proteins, antibodies, and PROTAC in the assay buffer.

-

Assay Setup:

-

Add a fixed concentration of GST-ERα and Terbium-anti-GST antibody to all wells of the microplate.

-

Add a fixed concentration of His-E3 Ligase and AF488-anti-His antibody.

-

Add a serial dilution of PROTAC ERα Degrader-8. The concentration range should be wide enough to observe the full "hook effect," where the signal first increases with ternary complex formation and then decreases at high concentrations due to the formation of binary complexes.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes), protected from light.

-

Signal Reading: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., donor emission and acceptor emission).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the log concentration of the PROTAC.

-

The resulting bell-shaped curve can be analyzed with specialized models to extract parameters related to the affinity and stability of the ternary complex.

-

Ternary Complex Kinetics: Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) of molecular interactions.

Objective: To determine the on-rate (kon), off-rate (koff), and overall affinity (KD) of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified E3 ligase (ligand).

-

Purified ERα (analyte).

-

PROTAC ERα Degrader-8.

-

Amine coupling kit for immobilization.

-

Running buffer (e.g., HBS-EP+).

Protocol:

-

Ligand Immobilization: Immobilize the E3 ligase onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.

-

Binary Interaction Analysis (Optional but Recommended):

-

Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the KD of the PROTAC:E3 binary interaction.

-

Inject a series of concentrations of ERα over a separate, non-ligase surface to ensure no non-specific binding.

-

-

Ternary Complex Kinetic Analysis:

-

Prepare a series of analyte solutions containing a fixed, saturating concentration of ERα and varying concentrations of PROTAC ERα Degrader-8.

-

Inject these solutions sequentially over the immobilized E3 ligase surface, from low to high PROTAC concentration.

-

Each injection cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

-

Regenerate the sensor surface between cycles if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams (response units vs. time) to a suitable kinetic model (e.g., 1:1 binding model or ternary complex models) to determine the kon and koff for the formation and dissociation of the ternary complex.

-

The equilibrium dissociation constant (KD) can be calculated as koff / kon. The stability of the complex is directly related to the off-rate (koff).

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. protacerdegraders.com [protacerdegraders.com]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitin-Proteasome System: A PROTAC-Driven Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern pharmacology is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibitors to embrace event-driven modalities. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of the ubiquitin-proteasome system (UPS) and its critical role in PROTAC-mediated degradation. We will delve into the mechanism of action, key molecular players, and the experimental methodologies essential for the successful development and evaluation of these promising therapeutics.

The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery

The ubiquitin-proteasome system is a fundamental cellular process responsible for the regulated degradation of the majority of intracellular proteins.[1] This intricate system plays a pivotal role in maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and eliminating misfolded or damaged proteins. The UPS operates through a cascade of enzymatic reactions involving three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin, a small 76-amino acid regulatory protein, in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: The substrate recognition component of the system. It specifically binds to a target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.

The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a degradation signal. This "tag" is then recognized by the 26S proteasome, a large multi-protein complex that unfolds and proteolytically degrades the tagged protein into small peptides.

PROTACs: Hijacking the UPS for Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI).[2][3] They consist of three key components:

-

A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This moiety recruits a specific E3 ligase.

-

A linker: A chemical tether that connects the POI ligand and the E3 ligase ligand.

The elegant mechanism of PROTAC action unfolds in a cyclical, catalytic manner:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a key ternary complex.[1]

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface-accessible lysine residues on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically.

This catalytic mode of action is a significant advantage over traditional inhibitors, as substoichiometric amounts of a PROTAC can lead to the degradation of a large amount of the target protein.

Key E3 Ligases in PROTAC Development

While the human genome encodes over 600 E3 ligases, a small number have been predominantly utilized in PROTAC design due to the availability of well-characterized small molecule ligands.[4] The most common E3 ligases recruited by PROTACs include:

-

Von Hippel-Lindau (VHL): One of the first E3 ligases to be successfully targeted by small molecule ligands for PROTACs.[5][6][7]

-

Cereblon (CRBN): A substrate receptor of the CUL4A E3 ligase complex, widely used in the development of numerous clinical-stage PROTACs.[4]

-

Mouse Double Minute 2 Homolog (MDM2): A key negative regulator of the p53 tumor suppressor.

-

Inhibitor of Apoptosis Proteins (IAPs): A family of proteins that regulate apoptosis and other cellular processes.

The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and tissue distribution of a PROTAC.

Quantitative Assessment of PROTAC Activity

The development of effective PROTACs relies on rigorous quantitative assessment of their degradation efficiency and binding characteristics. Key parameters include:

-

DC50: The concentration of a PROTAC required to degrade 50% of the target protein.[2][3]

-

Dmax: The maximum percentage of target protein degradation achieved.[2][3]

-

Kd: The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.[5][6][8]

-

Cooperativity (α): A measure of the influence of the binary complex formation (PROTAC-POI or PROTAC-E3) on the stability of the ternary complex. Positive cooperativity (α > 1) indicates that the formation of one binary complex enhances the binding of the other protein, leading to a more stable ternary complex.[1][9]

The following tables summarize key quantitative data for representative PROTACs targeting BRD4, BTK, and the Androgen Receptor (AR).

Table 1: Degradation Efficiency of BRD4 PROTACs

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-771 | VHL | LNCaP | 2.58 | 94 | [5] |

| AT1 | VHL | PC3 | 216 | 67 | [5] |

| 10d-BRD2 | CRBN | MDA-MB-231 | 9.9 - 28.5 µM | 51 - 78 | [3] |

Table 2: Degradation Efficiency of BTK PROTACs

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | CRBN | Mino | 2.2 | 97 | [2] |

| PROTAC BTK Degrader-3 | - | Mino | 10.9 | - | [10][11] |

| DD 03-171 | CRBN | - | 5.1 | - |

Table 3: Degradation Efficiency of Androgen Receptor (AR) PROTACs

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 35 | CRBN | LNCaP | - | - | [12] |

| ARCC-4 | VHL | LNCaP | - | - | [12] |

Table 4: Binding Affinities of E3 Ligase Ligands

| Ligand | E3 Ligase | Binding Affinity (Kd/IC50) | Assay | Reference |

| VH032 | VHL | 185 nM (Kd) | SPR | [5][6] |

| VH101 | VHL | 44 nM (Kd) | FP | [5][7] |

| Compound 1 | VHL | 4.1 µM (IC50) | ITC | [5] |

| Compound 2 | VHL | 2.9 µM (IC50) | ITC | [5] |

| Compound 3 | VHL | 1.8 µM (IC50) | ITC | [5] |

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. This section provides detailed methodologies for key experiments used to characterize PROTACs.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2][13][14][15][16]

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.

-

Calculate DC50 and Dmax values by fitting the dose-response data to a suitable model.

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, enabling the determination of binding kinetics (kon and koff) and affinity (Kd).[9][17][18][19][20]

Protocol for Binary and Ternary Binding:

-

Immobilization of E3 Ligase:

-

Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

-

-

Binary Binding Analysis (PROTAC to E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

-

Monitor the association and dissociation phases in real-time.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

-

-

Ternary Binding Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these pre-incubated solutions over the immobilized E3 ligase surface.

-

Monitor the binding kinetics of the ternary complex formation.

-

Fit the data to determine the kinetic and affinity constants for the ternary interaction.

-

-

Cooperativity Calculation:

-

Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).[9]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][21][22][23]

Protocol for Cooperativity Measurement:

-

Sample Preparation:

-

Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.

-

-

Binary Titration (PROTAC into E3 Ligase):

-

Fill the ITC syringe with the PROTAC solution.

-

Fill the sample cell with the E3 ligase solution.

-

Perform a series of injections of the PROTAC into the E3 ligase and measure the heat change after each injection.

-

Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters for the binary interaction.

-

-

Ternary Titration:

-

Prepare a solution of the E3 ligase in the sample cell.

-

Prepare a solution of the PROTAC pre-saturated with the target protein in the syringe.

-

Titrate the PROTAC-target protein complex into the E3 ligase solution and measure the heat changes.

-

Analyze the data to determine the thermodynamic parameters for the ternary complex formation.

-

-

Cooperativity Assessment:

-

Compare the binding affinity (Kd) of the PROTAC to the E3 ligase in the absence and presence of the target protein to determine the cooperativity.

-

Ubiquitination Assay

Detecting the ubiquitination of the target protein is a direct confirmation of PROTAC-mediated engagement of the UPS.

Protocol (Immunoprecipitation-Western Blot):

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the target protein to form an immune complex.

-

Add protein A/G beads to capture the immune complex.

-

Wash the beads to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the captured proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

-

Visualizing the Pathways and Workflows

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex processes involved in PROTAC-mediated degradation. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

References

- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. musechem.com [musechem.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PROTAC BTK Degrader-3 - Immunomart [immunomart.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. youtube.com [youtube.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. tainstruments.com [tainstruments.com]

In-Depth Technical Guide: Investigating PROTAC ERα Degrader-8 in Endocrine Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine resistance remains a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. The development of resistance, often driven by mutations in the estrogen receptor alpha (ERα) gene (ESR1), necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a promising approach to overcome this resistance by inducing the degradation of ERα. This technical guide focuses on PROTAC ERα Degrader-8, a novel quinoline-based selective ERα degrader, and provides a comprehensive overview of its investigation in the context of endocrine resistance. This document outlines its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.

Introduction to PROTAC ERα Degrader-8

PROTAC ERα Degrader-8, also known as compound 18j, is a novel selective estrogen receptor degrader (SERD) built on a quinoline scaffold.[1] Unlike traditional inhibitors that merely block the function of ERα, PROTAC ERα Degrader-8 is designed to hijack the cell's ubiquitin-proteasome system to specifically target and eliminate the ERα protein.[2][3] This mechanism of action is particularly advantageous in the context of endocrine resistance, as it can degrade both wild-type and mutant forms of ERα, which are common drivers of resistance to conventional endocrine therapies.[4][5]

Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The binding of PROTAC ERα Degrader-8 to both ERα and an E3 ligase brings them into close proximity, facilitating the ubiquitination of ERα. Polyubiquitinated ERα is then recognized and degraded by the proteasome, leading to the elimination of the receptor from the cancer cell.[2]

Caption: Mechanism of PROTAC ERα Degrader-8 action.

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC ERα Degrader-8 (Compound 18j) based on available information.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Compound | IC50 (μM) |

| MCF-7 | PROTAC ERα Degrader-8 | 0.15[1] |

Table 2: In Vivo Antitumor Efficacy (MCF-7 Xenograft Model)

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| PROTAC ERα Degrader-8 | Not specified | Data not available |

| PROTAC ERα Degrader-8 + Ribociclib | Not specified | Data not available |

Note: The full text of the primary publication was not accessible, hence detailed in vivo data is not available at this time.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the efficacy of PROTAC ERα Degrader-8.

Cell Culture and Proliferation Assay

Objective: To determine the antiproliferative activity of PROTAC ERα Degrader-8 in ER+ breast cancer cells.

Materials:

-

MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22)

-

DMEM with 10% FBS, 1% penicillin-streptomycin

-

PROTAC ERα Degrader-8 (Compound 18j)

-

96-well plates

-

MTT or WST-8 reagent

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of PROTAC ERα Degrader-8 in culture medium.

-

Replace the medium with the drug-containing medium and incubate for 72 hours.

-

Add MTT or WST-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Western Blotting for ERα Degradation

Objective: To quantify the degradation of ERα protein induced by PROTAC ERα Degrader-8.

Materials:

-

MCF-7 cells

-

PROTAC ERα Degrader-8

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate MCF-7 cells and treat with various concentrations of PROTAC ERα Degrader-8 for different time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of PROTAC ERα Degrader-8.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude)

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets (0.72 mg, 60-day release)

-

PROTAC ERα Degrader-8 formulation for in vivo administration

-

Calipers

Protocol:

-

One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into each mouse.

-

Harvest MCF-7 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.

-

Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer PROTAC ERα Degrader-8 (and in combination with other agents like CDK4/6 inhibitors) to the treatment groups according to the desired dosing schedule and route.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Immunogenic Cell Death (ICD) Assay - Calreticulin Exposure

Objective: To assess the ability of PROTAC ERα Degrader-8 to induce immunogenic cell death by measuring the surface exposure of calreticulin.

Materials:

-

MCF-7 cells

-

PROTAC ERα Degrader-8

-

Fluorochrome-conjugated anti-calreticulin antibody

-

Propidium iodide (PI) or other viability dye

-

Flow cytometer

Protocol:

-

Treat MCF-7 cells with PROTAC ERα Degrader-8 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Stain the cells with the anti-calreticulin antibody and a viability dye according to the manufacturer's instructions.

-

Analyze the cells using a flow cytometer.

-

Quantify the percentage of live, calreticulin-positive cells.

Signaling Pathways and Experimental Workflow

ERα Signaling in Endocrine Resistance

In ER+ breast cancer, estrogen binding to ERα triggers a signaling cascade that promotes cell proliferation and survival. Endocrine resistance can arise from mutations in ESR1, leading to ligand-independent activation of ERα, or through the activation of alternative growth factor signaling pathways (e.g., PI3K/AKT/mTOR) that can cross-talk with and activate ERα.

Caption: Simplified ERα signaling pathways in endocrine resistance.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of PROTAC ERα Degrader-8 follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Experimental workflow for PROTAC ERα Degrader-8.

Conclusion

PROTAC ERα Degrader-8 represents a promising therapeutic agent for overcoming endocrine resistance in ER+ breast cancer. Its ability to induce the degradation of ERα, including mutant forms, offers a distinct advantage over traditional endocrine therapies. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the preclinical investigation of this and similar PROTAC molecules. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. A review of the endocrine resistance in hormone-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC ERα Degrader-8 and ESR1 Mutations: A Technical Overview for Drug Development Professionals

Executive Summary

The emergence of resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer, frequently driven by mutations in the estrogen receptor alpha gene (ESR1), presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome this resistance by inducing the degradation of the ERα protein. This technical guide provides an in-depth analysis of PROTAC ERα Degrader-8, its mechanism of action, and its potential to target wild-type and mutant ERα. While specific quantitative data for PROTAC ERα Degrader-8 against various ESR1 mutant cell lines is not extensively available in the public domain, this paper will synthesize available data for highly potent ERα PROTACs to illustrate the promise of this therapeutic strategy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support researchers and drug development professionals in this field.

Introduction: The Challenge of Endocrine Resistance and the Rise of PROTACs

Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all breast cancer cases. Endocrine therapies, which target the ERα signaling pathway, are the cornerstone of treatment for these cancers. However, a significant number of patients develop resistance to these therapies, leading to disease progression.[1] One of the key mechanisms of acquired resistance is the development of mutations in the ESR1 gene, which encodes ERα.[1][2]

These mutations, most commonly found in the ligand-binding domain (LBD) of ERα, such as Y537S and D538G, result in a constitutively active receptor that is no longer dependent on estrogen for its function.[3] This ligand-independent activity renders traditional endocrine therapies, like selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), less effective.

PROTACs represent a revolutionary therapeutic approach that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system to induce the target's degradation.[4] A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (in this case, ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]

PROTAC ERα Degrader-8 is a potent PROTAC designed to specifically target ERα for degradation.[5][6] Its potential to eliminate the ERα protein entirely, including mutant forms, offers a promising strategy to overcome endocrine resistance in breast cancer.

Quantitative Analysis of ERα Degradation and Cell Viability

While specific data for PROTAC ERα Degrader-8 against a wide panel of ESR1 mutant cell lines is limited, the available information for this and other potent ERα PROTACs demonstrates the potential of this class of molecules.

Table 1: In Vitro Degradation and Proliferation Inhibition of ERα PROTACs

| Compound | Cell Line | Genotype | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |

| PROTAC ERα Degrader-8 | MCF7 | WT | 0.006 | Not Reported | Not Reported | [5] |

| ERD-148 | MCF-7 | WT | Not Reported | >90 | 0.8 | [3] |

| cY537S | ESR1 Y537S | Not Reported | >90 | 10.5 | [3][7] | |

| cD538G | ESR1 D538G | Not Reported | >90 | 6.1 | [3][7] | |

| ARV-471 (Vepdegestrant) | ER+ Breast Cancer Cell Lines | WT | 1.8 | >90 | Not Reported | [8] |

| Cell Lines with ESR1 mutations | Y537S, D538G | Degrades mutants | >90 | Inhibits growth | [8] |

Note: DC50 and Dmax values are measures of degradation efficiency, while IC50 values represent the concentration required to inhibit cell proliferation by 50%. Data for different compounds were generated in separate studies and may not be directly comparable.

Mechanism of Action and Signaling Pathways

The mechanism of action of PROTAC ERα Degrader-8 involves the formation of a ternary complex between ERα, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to ERα, leading to its degradation by the proteasome.

By degrading ERα, PROTACs effectively shut down its downstream signaling pathways, which are critical for the proliferation and survival of ER+ breast cancer cells. In the case of ESR1 mutations, which lead to ligand-independent signaling, the degradation of the mutant ERα protein is a particularly effective strategy.

Experimental Protocols

This section provides detailed protocols for key in vitro assays used to characterize the activity of PROTAC ERα degraders.

Western Blot for ERα Degradation

This protocol is for determining the extent of ERα protein degradation in breast cancer cells following treatment with a PROTAC.

Materials:

-

Breast cancer cell lines (e.g., MCF-7 for wild-type ERα, or engineered cell lines expressing ESR1 mutations like Y537S or D538G)

-

Cell culture medium and supplements

-

PROTAC ERα Degrader-8

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of PROTAC ERα Degrader-8 (and controls) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

Cell Viability (MTT) Assay

This protocol measures the effect of PROTAC ERα Degrader-8 on the proliferation and viability of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Cell culture medium and supplements

-

PROTAC ERα Degrader-8

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of PROTAC ERα Degrader-8 (and controls) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation of ERα occurs through the ubiquitin-proteasome system.

Materials:

-

Recombinant E1, E2, and E3 (the one recruited by the PROTAC) enzymes

-

Recombinant ubiquitin

-

Recombinant ERα protein

-

PROTAC ERα Degrader-8

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blot reagents

-

Anti-ERα and anti-ubiquitin antibodies

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, and E3 enzymes, ubiquitin, ERα, PROTAC, and ATP in the ubiquitination buffer. Include control reactions lacking one or more components (e.g., no PROTAC, no ATP).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding Laemmli buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot.

-

Detection: Probe the membrane with an anti-ERα antibody to detect a high molecular weight smear or laddering pattern indicative of polyubiquitinated ERα. Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Conclusion and Future Directions